Compound Description: This compound shares the core structure of a pyrazolo[1,5-a]pyrimidine-3-carbonitrile with the main compound. It differs in the substituents at the 5 and 7 positions. This compound was synthesized and its structure confirmed by various techniques including X-ray crystallography. It showed significant inhibitory activity against K562 and MKN45 cancer cell lines. []
Relevance: This compound is considered structurally related to 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile due to the shared pyrazolo[1,5-a]pyrimidine-3-carbonitrile core. Both compounds belong to the pyrazolo[1,5-a]pyrimidine class. The presence of different substituents at the 5 and 7 positions highlights the potential for modifications and their impact on biological activity within this chemical class. []
Compound Description: TAK-915 is a known selective inhibitor of phosphodiesterase 2A (PDE2A) and has been investigated as a potential therapeutic for cognitive impairment. []
Relevance: Although structurally distinct from 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, TAK-915 is relevant in the context of PDE2A inhibition. Paper [] discusses the discovery of a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors that are structurally different from TAK-915, suggesting a potential link between the pyrazolo[1,5-a]pyrimidine scaffold and PDE2A inhibition. []
Compound Description: This compound is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered and characterized in paper []. It exhibits potent inhibition of PDE2A and has shown promising results in preclinical studies for cognitive enhancement. Specifically, it increased 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats. []
Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine scaffold with 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, emphasizing the versatility of this scaffold in targeting PDE2A. The presence of a triazole moiety in both compounds further suggests the importance of this group for PDE2A inhibitory activity. []
Compound Description: This compound, synthesized from 4-aminoantipyrine, demonstrated anti-breast cancer activity against the MCF7 cell line with an IC50 value of 58.91 μM. []
Relevance: While not directly containing the pyrazolo[1,5-a]pyrimidine core, this compound incorporates a pyrazole moiety similar to the one present in 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The presence of a pyrazole ring linked to various heterocyclic systems, in this case, a thioxo-tetrahydropyrimidine ring, highlights a potential avenue for exploring structural analogs with anticancer properties. []
Compound Description: This analog, also derived from 4-aminoantipyrine and closely related to the bromo-phenyl derivative, exhibited anti-breast cancer activity against the MCF7 cell line with an IC50 value of 60.72 μM. []
Relevance: Similar to the bromo-phenyl derivative, this compound shares the pyrazole moiety with 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The variation from a bromine to an iodine substituent on the phenyl ring allows for exploring the effects of halogen substitutions on anticancer activity within this structural class. []
Compound Description: This complex molecule, incorporating two units of the pyrazole-thioxo-tetrahydropyrimidine scaffold linked by a sulfonyl diphenyl bridge, displayed anti-breast cancer activity against the MCF7 cell line with an IC50 value of 30.68 μM, making it the most potent in this series. []
Relevance: The presence of the pyrazole unit in this compound again highlights its potential relevance to 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The dimeric structure of this compound, where two pyrazole-thioxo-tetrahydropyrimidine units are linked, suggests that exploring dimeric or multimeric structures could be a viable strategy for enhancing anticancer activity within this class of compounds. []
Compound Description: This compound, synthesized from 4-aminoantipyrine, showed anti-breast cancer activity against the MCF7 cell line with an IC50 value of 46.56 μM. []
Relevance: This compound, while structurally distinct from 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, highlights the use of 4-aminoantipyrine as a starting material for synthesizing various heterocyclic systems. The presence of different heterocycles, such as pyrimidines and hydrazones, linked to the pyrazole moiety emphasizes the potential for structural diversity and exploration of different pharmacological activities. []
Compound Description: This compound, another derivative of 4-aminoantipyrine, exhibited anti-breast cancer activity against the MCF7 cell line with an IC50 value of 51.13 μM. []
Relevance: This compound shares the common pyrazole moiety with 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The incorporation of a phenylhydrazone moiety in this compound, compared to a simple hydrazone in a related analog, suggests the potential for fine-tuning anticancer activity through modifications of substituents on existing functional groups. []
Compound Description: This compound, also derived from 4-aminoantipyrine, showed anti-breast cancer activity against the MCF7 cell line with an IC50 value of 41.17 μM. []
Relevance: Similar to other compounds in this series, the presence of the pyrazole unit links it structurally to 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The inclusion of a pyrazolo[3,4-d]pyrimidine scaffold in this compound expands the structural diversity arising from 4-aminoantipyrine, demonstrating its utility in generating diverse heterocyclic systems with potential biological activity. []
Compound Description: This series of compounds represents a novel class of potent xanthine oxidase inhibitors. The study synthesized them via oxidative cyclisation of specific pyrazole intermediates with FeCl3 in ethanol. []
Relevance: Although not directly containing the same core structure as 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, these compounds highlight the potential of pyrazole derivatives, particularly those fused with triazole and pyrimidine rings, in developing enzyme inhibitors. The presence of similar heterocyclic motifs suggests a potential overlap in their chemical space and potential biological activities. []
Compound Description: This series of compounds, synthesized through a Dimroth rearrangement of specific pyrazole precursors, represents another novel class of potent xanthine oxidase inhibitors. []
Relevance: Similar to the previous series, these compounds emphasize the significance of pyrazole-containing heterocyclic systems as a scaffold for enzyme inhibition. Despite the structural variations from 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, the shared presence of pyrazole, triazole, and pyrimidine rings within the structures indicates a potential for similar biological activities and warrants further investigation. []
Overview
7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities. The presence of the triazole moiety enhances its biological profile and potential interactions with biological targets.
Source and Classification
The synthesis of 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is typically derived from the reaction of various heterocyclic amines with cyanoacetamide and other active methylene compounds. It falls under the category of nitrogen-containing heterocycles, specifically classified as a pyrazolo[1,5-a]pyrimidine derivative. This classification is crucial as it indicates the compound's structural framework and potential reactivity.
Synthesis Analysis
Methods
The synthesis of 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods:
Condensation Reactions: The reaction typically involves the condensation of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines or diazonium salts.
Cyclization: Following the initial condensation, cyclization occurs to form the pyrazolo[1,5-a]pyrimidine ring structure. This step may involve heating under reflux conditions or the use of organic bases to facilitate ring closure.
Purification: The resultant product is usually purified through recrystallization or chromatography techniques to obtain a high yield of pure compound.
Technical Details
The synthesis process may yield varying results based on reaction conditions such as temperature, solvent choice, and reaction time. For instance, using different bases can influence the efficiency and yield of the cyclization step. The characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) to confirm its structure.
Molecular Structure Analysis
Data
Key structural data includes:
Molecular formula: C15H12N6
Molecular weight: 284.30 g/mol
Melting point: Typically ranges around 230–232 °C depending on purity and synthesis method.
Chemical Reactions Analysis
Reactions
7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can participate in various chemical reactions:
Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic substitution reactions to form derivatives with enhanced biological activity.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur at the carbonitrile group to yield carboxylic acid derivatives.
Reduction Reactions: The triazole ring may also be subject to reduction under specific conditions to yield different derivatives with varied pharmacological profiles.
Technical Details
Reactions are often monitored using Thin Layer Chromatography (TLC) and characterized through spectroscopic methods to confirm product formation and purity.
Mechanism of Action
The mechanism of action for 7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves interaction with specific biological targets within cells:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Receptor Modulation: The compound could modulate receptor activity by binding to specific targets in cellular signaling pathways.
Data
In vitro studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory activity against cyclooxygenase enzymes and other relevant targets in inflammation and cancer models.
Physical and Chemical Properties Analysis
Physical Properties
Key physical properties include:
Appearance: Typically appears as yellow crystalline solids.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Chemical Properties
Chemical properties include:
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
Reactivity: Reacts with nucleophiles due to the presence of electron-withdrawing groups like carbonitriles.
Relevant data from studies indicate that variations in substituents on the pyrazolo[1,5-a]pyrimidine core can significantly influence both solubility and biological activity.
Applications
7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific applications:
Pharmaceutical Development: It serves as a scaffold for developing new anti-inflammatory agents and anticancer drugs.
Biological Research: Used in studies investigating the mechanisms of action for various diseases related to inflammation and tumor growth.
Synthetic Chemistry: Acts as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic benefits.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.